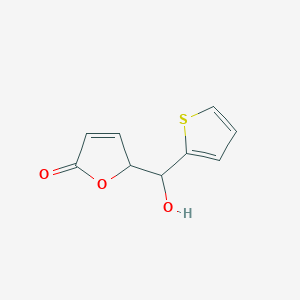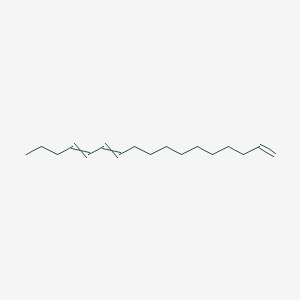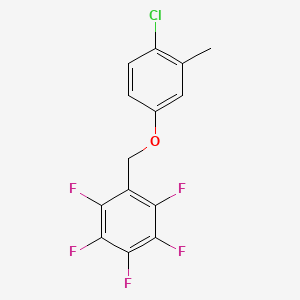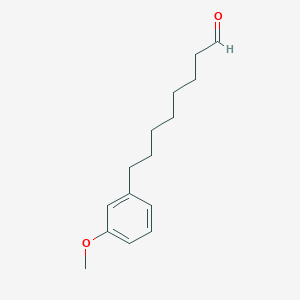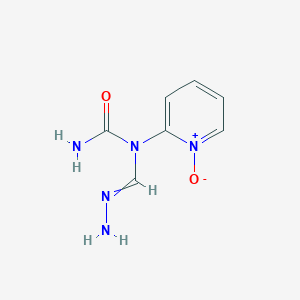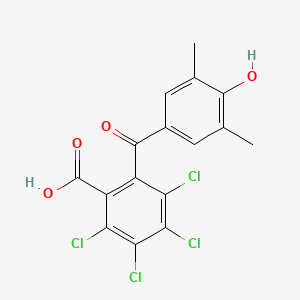![molecular formula C12H19NO B14413258 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene CAS No. 82444-70-0](/img/structure/B14413258.png)
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the azaspiro family, which is known for its diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
The synthesis of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene typically involves a series of organic reactions. One common method includes the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters . This reaction proceeds through a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety. For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .
Analyse Des Réactions Chimiques
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications .
Mécanisme D'action
The mechanism of action of 7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene can be compared with other similar compounds, such as spirotetramat and acorenone. These compounds share a similar spirocyclic structure but differ in their specific functional groups and biological activities. For example, spirotetramat is used as an insecticide, while acorenone has applications in fragrance and flavor industries .
Propriétés
Numéro CAS |
82444-70-0 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
7-methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H19NO/c1-10-7-12(13(2)9-10)6-4-5-11(8-12)14-3/h8H,1,4-7,9H2,2-3H3 |
Clé InChI |
CLOITTKRKHLVNR-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(=C)CC12CCCC(=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



mercury](/img/structure/B14413184.png)
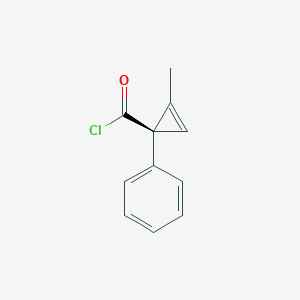
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)

![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
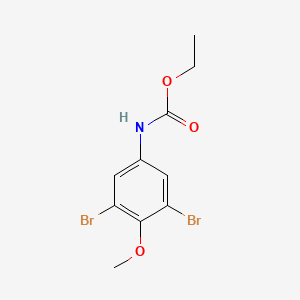
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
